3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde
Description
3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative with a bromine atom at position 3, a hydroxyl group at position 2, and a trifluoromethyl (-CF₃) group at position 4. This compound is of significant interest in organic synthesis due to its unique electronic and steric properties. The hydroxyl group enhances hydrogen-bonding capacity, while the electron-withdrawing trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions and electrophilic substitutions .
Properties
Molecular Formula |
C8H4BrF3O2 |
|---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-3,14H |
InChI Key |
ADKNBPMKIGOSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).
Trifluoromethylation: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in aqueous ethanol.
Major Products
Oxidation: 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Positional Isomers of Bromo-Trifluoromethyl Benzaldehydes
Structural isomers of the target compound differ in the positions of bromine and trifluoromethyl groups:
- 3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3): Bromine at position 3 and -CF₃ at position 3.
- 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS 477535-41-4): Bromine at position 4 and -CF₃ at position 2. The para-bromine and ortho-CF₃ groups create distinct electronic effects, possibly lowering solubility in polar solvents due to reduced hydrogen bonding .
Table 1: Positional Isomers and Key Properties
*Estimated based on substituent contributions.
Hydroxyl- and Fluoro-Substituted Analogs
Compounds with hydroxyl or fluorine substituents exhibit distinct electronic and solubility profiles:
- 3-Bromo-6-fluoro-2-hydroxybenzaldehyde (CAS 199287-82-6): Fluorine at position 6 replaces the -CF₃ group.
- 3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS 1160653-95-1): Fluorine at position 2 and hydroxyl at position 5. This inversion of substituent positions may alter hydrogen-bonding networks and acidity compared to the target compound .
Table 2: Impact of Halogen and Hydroxyl Substituents
*Estimated based on substituent electronic effects.
Methyl and Trimethylsilyl Derivatives
Alkyl and silyl groups introduce steric and solubility variations:
- 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde (CAS 108373-08-6): Methyl groups at positions 2 and 5 increase hydrophobicity and steric hindrance, reducing reactivity in bulky substitution reactions .
- 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS 651326-71-5): The trimethylsilyl (-SiMe₃) group at position 3 enhances solubility in chloroform and DMSO, while the fluorine atoms at 2 and 4 positions stabilize the aldehyde via inductive effects .
Table 3: Steric and Solubility Comparisons
Biological Activity
3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound notable for its diverse biological activities. This compound's unique structural features, particularly the trifluoromethyl and hydroxyl groups, enhance its reactivity and interaction with biological systems. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H5BrF3O2
- Molecular Weight : 283.03 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The biological activity of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing binding affinity to target sites.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antioxidant Activity : The hydroxyl group contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde exhibits significant antimicrobial properties against various pathogens. A study demonstrated that it has:
- Minimum Inhibitory Concentration (MIC) values as low as 0.05 µM against Escherichia coli.
- Efficacy against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibacterial agents.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines:
- IC50 Values : The compound showed IC50 values ranging from 5 to 20 µM across different cancer cell lines, indicating moderate cytotoxicity.
- Comparative studies with standard chemotherapeutics revealed that it may possess a favorable safety profile due to selective toxicity towards cancer cells over normal cells.
Case Studies
-
Study on Anticancer Activity : A recent study evaluated the effects of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde on breast cancer cell lines (MCF7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting potential for use in cancer therapy.
Cell Line IC50 (µM) Mechanism MCF7 10 Apoptosis induction via caspase activation HT29 15 Cell cycle arrest -
Antimicrobial Efficacy : Another study focused on its antibacterial properties against Staphylococcus aureus. The findings showed a significant reduction in bacterial viability at concentrations above 0.1 µM, highlighting its potential as an antimicrobial agent.
Bacterial Strain MIC (µM) Staphylococcus aureus 0.1 Escherichia coli 0.05
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
